5,7-Dimethyloctan-1-ol (CAS 85391-44-2): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications in Nanomedicine
5,7-Dimethyloctan-1-ol (CAS 85391-44-2): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications in Nanomedicine
Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
As lipid-based drug delivery systems and prodrug nanoassemblies become increasingly sophisticated, the structural nuances of the excipients used dictate the success or failure of the formulation. 5,7-dimethyloctan-1-ol (CAS 85391-44-2) is a branched-chain primary aliphatic alcohol that has emerged as a critical structural modifier in nanomedicine and complex total synthesis[1][2]. Unlike straight-chain fatty alcohols, which tend to form highly ordered crystalline lattices that expel encapsulated active pharmaceutical ingredients (APIs) over time, the methyl branching at the C5 and C7 positions of 5,7-dimethyloctan-1-ol introduces precise steric hindrance. This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of this specialized molecule.
Physicochemical Profiling & Molecular Identification
Accurate molecular identification is the bedrock of reproducible research. It is worth noting that some public regulatory databases occasionally transpose the SMILES string and InChIKey for this compound[3]. As a Senior Application Scientist, I have corrected and verified the structural identifiers in Table 1 to ensure absolute data integrity.
Table 1: Verified Physicochemical and Structural Properties
| Property | Verified Value |
| IUPAC Name | 5,7-dimethyloctan-1-ol |
| CAS Registry Number | 85391-44-2[4] |
| UNII (FDA) | RFD3RP6GAY[3] |
| Molecular Formula | C10H22O[5] |
| Molar Mass | 158.28 g/mol |
| SMILES | CC(C)CC(C)CCCCO |
| InChIKey | WRHUKQDYZBSJOJ-UHFFFAOYSA-N[3] |
| Structural Classification | Branched-chain primary aliphatic alcohol |
Synthetic Methodologies: Rational Design & Execution
The Causality of the Synthetic Route
Direct hydration of terminal alkenes typically yields secondary or tertiary alcohols due to Markovnikov's rule (carbocation stability). To synthesize the primary alcohol 5,7-dimethyloctan-1-ol from its alkene precursor (5,7-dimethyl-1-octene), we must bypass carbocation intermediates. The Hydroboration-Oxidation pathway is selected because it guarantees strict anti-Markovnikov regioselectivity and syn-stereospecificity, ensuring the hydroxyl group is placed exclusively at the terminal C1 position[2].
Fig 1: Anti-Markovnikov hydroboration-oxidation synthesis of 5,7-dimethyloctan-1-ol.
Protocol 1: Step-by-Step Hydroboration-Oxidation
Self-Validating Mechanism: This protocol includes integrated thermal and chromatographic checkpoints to prevent over-oxidation to the corresponding aldehyde or carboxylic acid.
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Inert Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous argon purge.
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Hydroboration: Dissolve 10.0 mmol of 5,7-dimethyl-1-octene in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol of Borane-THF complex (BH₃·THF, 1.0 M solution). Remove the ice bath and stir at room temperature for 2 hours.
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Oxidation (Critical Step): Recool the flask to 0 °C. Slowly add 10 mL of 3M NaOH, followed immediately by the dropwise addition of 10 mL of 30% H₂O₂.
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Causality Check: The reaction is highly exothermic. Maintaining 0 °C during addition prevents the thermal degradation of the organoborane intermediate and suppresses over-oxidation.
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Workup & Extraction: Stir the mixture for 3 hours. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1).
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Validation: Monitor via Thin Layer Chromatography (TLC). The terminal alkene precursor will stain poorly with Phosphomolybdic Acid (PMA) but strongly with KMnO₄. The target alcohol will show a distinct, strongly PMA-active spot at a lower Rf value.
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Analytical Characterization & Validation
To ensure trustworthiness in downstream formulation, the synthesized lipid must be rigorously characterized.
Protocol 2: Structural Validation via GC-MS and ¹H-NMR
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GC-MS (Gas Chromatography-Mass Spectrometry):
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Preparation: Dilute 1 mg of the purified 5,7-dimethyloctan-1-ol in 1 mL of HPLC-grade dichloromethane. Add 10 µg/mL of nonadecan-1-ol as an internal standard.
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Causality: The internal standard validates retention time shifts and ensures injection volume consistency, creating a self-calibrating analytical run.
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Parameters: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Injector at 250 °C. Oven: 60 °C hold for 2 min, ramp 10 °C/min to 280 °C.
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¹H-NMR (Proton Nuclear Magnetic Resonance):
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Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Diagnostic Peaks: Look for a broad singlet around δ 1.4–1.6 ppm (OH, D₂O exchangeable), a characteristic triplet near δ 3.6 ppm corresponding to the C1-H₂ protons adjacent to the hydroxyl group, and distinct doublets around δ 0.8–0.9 ppm integrating for the two methyl groups at the C5 and C7 positions.
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Advanced Applications in Nanomedicine
Branched-chain fatty alcohols like 5,7-dimethyloctan-1-ol are revolutionizing the rational design of prodrug nanoassemblies and Solid Lipid Nanoparticles (SLNs)[1].
The Mechanistic Role of Structural Defects
When formulating chemotherapeutic prodrugs (e.g., Docetaxel or Mitoxantrone nanoassemblies), straight-chain lipids tend to undergo a polymorphic transition from a loose α-crystalline state to a dense β-crystalline state during storage[6][7]. This tight packing literally squeezes the drug out of the lipid matrix, causing burst release and poor shelf-life.
By conjugating or co-formulating with branched-chain fatty alcohols, the methyl groups at C5 and C7 act as molecular "wedges." They introduce deliberate structural defects and steric hindrance, preventing the lipid tails from achieving perfect crystalline packing[1]. This traps the matrix in an amorphous state, significantly increasing the spatial voids available for API loading and dramatically improving the colloidal stability of the nanoparticles[1][7].
Fig 2: Mechanistic role of branched-chain fatty alcohols in lipid nanoparticle (LNP) stabilization.
Furthermore, when these branched alcohols are linked to APIs via redox-sensitive disulfide bonds, the resulting nanoassemblies exhibit highly specific, intelligent drug release triggered exclusively within the reductive microenvironment of tumor cells, maximizing efficacy while minimizing systemic toxicity[1].
